3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride

Sitagliptin impurity Quality Control DPP-4 inhibitor

3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride (CAS: 269726-73-0, 332061-80-0, 270065-76-4, 332061-79-7) is a chiral β-homophenylalanine derivative bearing a trifluoromethyl (-CF₃) substituent at the meta-position of the aromatic ring. The compound belongs to the class of 3-amino-4-phenylbutanoic acid analogs and is widely recognized as a key intermediate or impurity reference material associated with the DPP-4 inhibitor sitagliptin.

Molecular Formula C11H13ClF3NO2
Molecular Weight 283.67 g/mol
Cat. No. B12091515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride
Molecular FormulaC11H13ClF3NO2
Molecular Weight283.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CC(CC(=O)O)N.Cl
InChIInChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H
InChIKeyNFVRYVAWNUBDCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride – Core Identity for DPP-IV Research and Chemical Procurement


3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride (CAS: 269726-73-0, 332061-80-0, 270065-76-4, 332061-79-7) is a chiral β-homophenylalanine derivative bearing a trifluoromethyl (-CF₃) substituent at the meta-position of the aromatic ring [1]. The compound belongs to the class of 3-amino-4-phenylbutanoic acid analogs and is widely recognized as a key intermediate or impurity reference material associated with the DPP-4 inhibitor sitagliptin [2]. It is commercially supplied as a hydrochloride salt with a molecular weight of 283.67 g/mol and a molecular formula of C₁₁H₁₃ClF₃NO₂ .

Substitution Risks in β-Homophenylalanine Procurement: Why This meta-CF₃ Hydrochloride Cannot Be Interchanged


Generic substitution within the β-homophenylalanine class fails because small changes in ring substitution critically alter lipophilicity, target binding, and pharmacokinetic profile [1]. For instance, while the unsubstituted 3-amino-4-phenylbutanoic acid serves as the base scaffold for DPP-IV inhibitors, the introduction of a meta-CF₃ group is specifically required to match the structure of sitagliptin-related impurities or to achieve the desired electronic and steric parameters in SAR studies [2]. Positional isomers (e.g., ortho- or para-CF₃ variants) exhibit different polarity surfaces and hydrogen-bonding capabilities, rendering them unsuitable for applications where the meta-substituted pharmacophore is essential [3].

Quantitative Differentiation Evidence for 3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride Procurement


Sitagliptin Impurity Identity Confirmation vs. Parent 2,4,5-Trifluoro API

The (R)-enantiomer of this compound (CAS: 269726-73-0) is structurally defined as a process-related impurity of the DPP-4 inhibitor sitagliptin. While sitagliptin incorporates a 2,4,5-trifluorophenyl moiety in its active pharmacophore, this 3-(trifluoromethyl)phenyl derivative represents a distinct by-product originating from the β-amino acid building block [1]. Its use as a certified reference standard requires exact structural fidelity, as the 2,4,5-trifluoro API and its related compounds exhibit different chromatographic retention times and mass spectral profiles [2]. Procurement of the exact meta-CF₃ hydrochloride ensures unambiguous impurity tracking in HPLC and LC-MS methods validated for sitagliptin drug substance.

Sitagliptin impurity Quality Control DPP-4 inhibitor

Meta-CF₃ Lipophilicity Enhancement Over Unsubstituted β-Homophenylalanine

The introduction of a trifluoromethyl group at the meta position significantly increases the lipophilicity of the β-amino acid scaffold. The target compound exhibits a computed LogP (cLogP) of approximately 2.08, compared to a cLogP of roughly 0.97 for the unsubstituted parent 3-amino-4-phenylbutanoic acid [1]. This ~1.1 log unit increase corresponds to an approximately 12.6-fold greater partition coefficient (octanol/water), which can modulate passive membrane permeability and plasma protein binding in peptide mimetics derived from this building block [2].

Lipophilicity Physicochemical property Drug design

Synthetic Utility as a Chiral β-Amino Acid Building Block with High Enantiomeric Purity

Commercially sourced (S)- and (R)-enantiomers of this hydrochloride salt are typically supplied with enantiomeric excess (ee) ≥ 98% as determined by chiral HPLC . This level of stereochemical fidelity is critical for constructing peptide mimetics where the β-amino acid stereocenter directly dictates the three-dimensional conformation and biological recognition. In contrast, the non-fluorinated racemic 3-amino-4-phenylbutanoic acid or its Boc-protected derivatives often require additional chiral separation steps, introducing cost and yield penalties . The protected forms (e.g., Fmoc-(S)-3-amino-4-(3-trifluoromethylphenyl)butyric acid, CAS: 270065-78-6) are specifically listed for solid-phase peptide synthesis, confirming direct integration into peptide sequences [1].

Building block Enantiomeric purity Peptide mimetic

Recommended Procurement Scenarios for 3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride Based on Verified Differentiation


Pharmaceutical Impurity Reference Standard for Sitagliptin Drug Substance QC

Procure the (R)-enantiomer hydrochloride (CAS: 269726-73-0) when establishing or validating an HPLC/LC-MS method for sitagliptin process-related impurities. The distinct meta-CF₃ substitution ensures correct relative retention time (RRT) identification against the API peak. Generic β-homophenylalanine analogs lacking the meta-CF₃ group will not co-elute or ionize identically, failing method specificity requirements under ICH Q3A [1].

Building Block for Structure-Activity Relationship (SAR) Studies on DPP-4/DPP-IV Inhibitors

Use the (S)- or (R)-enantiomer to prepare amide or sulfonamide derivatives exploring the β-homophenylalanine pharmacophore. The computed ~1.1 log unit increase in cLogP over the unsubstituted parent directly impacts the lipophilic efficiency (LipE) of resulting inhibitors. This quantifiable property shift guides medicinal chemists in balancing potency against metabolic stability when designing next-generation antidiabetic agents [2].

Synthesis of Fluorinated β-Peptide Mimetics for Conformational Analysis

For solid-phase peptide synthesis (SPPS) requiring a fluorinated aromatic side chain, source the Fmoc-protected derivative (CAS: 270065-78-6) or directly couple the hydrochloride. The ≥ 98% ee eliminates the need for post-synthetic chiral purification, preserving the desired helical or sheet propensity of the β-peptide backbone. This is impractical with racemic or non-fluorinated alternatives [3].

Quote Request

Request a Quote for 3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.